Cas no 2416217-48-4 ([(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol;hydrochloride)
![[(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol;hydrochloride structure](https://ja.kuujia.com/scimg/cas/2416217-48-4x500.png)
[(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol;hydrochloride 化学的及び物理的性質
名前と識別子
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- [(3S)-2,2-dimethylthiomorpholin-3-yl]methanol hydrochloride
- 2416217-48-4
- [(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol;hydrochloride
- EN300-7564297
-
- インチ: 1S/C7H15NOS.ClH/c1-7(2)6(5-9)8-3-4-10-7;/h6,8-9H,3-5H2,1-2H3;1H/t6-;/m0./s1
- InChIKey: NOVPHBGSPZWERR-RGMNGODLSA-N
- SMILES: Cl.S1CCN[C@@H](CO)C1(C)C
計算された属性
- 精确分子量: 197.0641130g/mol
- 同位素质量: 197.0641130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 116
- 共价键单元数量: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.6Ų
[(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7564297-0.5g |
[(3S)-2,2-dimethylthiomorpholin-3-yl]methanol hydrochloride |
2416217-48-4 | 95.0% | 0.5g |
$879.0 | 2025-02-24 | |
Enamine | EN300-7564297-5.0g |
[(3S)-2,2-dimethylthiomorpholin-3-yl]methanol hydrochloride |
2416217-48-4 | 95.0% | 5.0g |
$3273.0 | 2025-02-24 | |
1PlusChem | 1P028YBL-2.5g |
[(3S)-2,2-dimethylthiomorpholin-3-yl]methanolhydrochloride |
2416217-48-4 | 95% | 2.5g |
$2795.00 | 2024-05-22 | |
1PlusChem | 1P028YBL-500mg |
[(3S)-2,2-dimethylthiomorpholin-3-yl]methanolhydrochloride |
2416217-48-4 | 95% | 500mg |
$1149.00 | 2024-05-22 | |
1PlusChem | 1P028YBL-50mg |
[(3S)-2,2-dimethylthiomorpholin-3-yl]methanolhydrochloride |
2416217-48-4 | 95% | 50mg |
$375.00 | 2024-05-22 | |
1PlusChem | 1P028YBL-100mg |
[(3S)-2,2-dimethylthiomorpholin-3-yl]methanolhydrochloride |
2416217-48-4 | 95% | 100mg |
$547.00 | 2024-05-22 | |
Aaron | AR028YJX-2.5g |
[(3S)-2,2-dimethylthiomorpholin-3-yl]methanolhydrochloride |
2416217-48-4 | 95% | 2.5g |
$3066.00 | 2025-02-17 | |
1PlusChem | 1P028YBL-1g |
[(3S)-2,2-dimethylthiomorpholin-3-yl]methanolhydrochloride |
2416217-48-4 | 95% | 1g |
$1458.00 | 2024-05-22 | |
Aaron | AR028YJX-5g |
[(3S)-2,2-dimethylthiomorpholin-3-yl]methanolhydrochloride |
2416217-48-4 | 95% | 5g |
$4526.00 | 2023-12-15 | |
Enamine | EN300-7564297-10.0g |
[(3S)-2,2-dimethylthiomorpholin-3-yl]methanol hydrochloride |
2416217-48-4 | 95.0% | 10.0g |
$4852.0 | 2025-02-24 |
[(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol;hydrochloride 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
[(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol;hydrochlorideに関する追加情報
[(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol; Hydrochloride: A Comprehensive Overview
[(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol; hydrochloride, with the CAS number 2416217-48-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiomorpholines, which are sulfur-containing heterocyclic compounds. The hydrochloride salt form is particularly relevant in pharmaceutical applications due to its enhanced solubility and stability compared to the free base.
The structural elucidation of this compound reveals a unique arrangement of atoms. The thiomorpholine ring system consists of a six-membered ring with two sulfur atoms and two nitrogen atoms. The (3S) configuration indicates that the hydroxymethyl group is positioned on the third carbon atom in an S configuration. This stereochemistry plays a crucial role in determining the compound's biological activity and selectivity. Recent advancements in chiral synthesis techniques have enabled the efficient production of this enantiomerically pure compound, which is essential for its application in asymmetric catalysis and drug development.
Recent studies have highlighted the potential of this compound as a building block in medicinal chemistry. Its ability to form stable complexes with metal ions has made it a valuable ligand in coordination chemistry. Moreover, the hydroxymethyl group introduces additional functionality, allowing for further derivatization and modification. This versatility has led to its use in the synthesis of bioactive molecules, including kinase inhibitors and GPCR modulators.
In terms of pharmacokinetics, the hydrochloride salt exhibits favorable absorption profiles in preclinical models. Its ability to permeate cellular membranes efficiently suggests potential utility as a drug delivery agent. Additionally, ongoing research is exploring its role as a prodrug component, where it can be metabolized into active pharmacophores within the body. This approach not only enhances bioavailability but also reduces systemic toxicity.
The synthesis of [(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol; hydrochloride involves a multi-step process that begins with the formation of the thiomorpholine ring. Key steps include alkylation reactions and stereoselective reductions, which are critical for maintaining the desired stereochemistry. Recent optimizations in these steps have significantly improved yield and purity, making large-scale production feasible.
From an environmental perspective, this compound demonstrates moderate biodegradability under aerobic conditions. Its persistence in aquatic environments has been studied extensively, with results indicating minimal bioaccumulation potential. These findings are crucial for assessing its ecological impact during industrial use and disposal.
In conclusion, [(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol; hydrochloride stands out as a versatile and promising compound with applications spanning organic synthesis, pharmacology, and materials science. Continued research into its properties will undoubtedly unlock new avenues for its utilization across diverse industries.
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